molecular formula C14H12N2S2 B12207039 N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine CAS No. 5662-41-9

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

Cat. No.: B12207039
CAS No.: 5662-41-9
M. Wt: 272.4 g/mol
InChI Key: XJARCAHJFWMSDZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylphenylamine with thiophene-2-carboxylic acid in the presence of a dehydrating agent to form the intermediate. This intermediate is then cyclized with a thioamide to yield the final thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine: shares similarities with other thiazole derivatives such as:

Uniqueness

The unique combination of the thiazole ring with a thiophene ring and a 3-methylphenyl group gives this compound distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

5662-41-9

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H12N2S2/c1-10-4-2-5-11(8-10)15-14-16-12(9-18-14)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)

InChI Key

XJARCAHJFWMSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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